Ipratropium bromide
Description
Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that inhibits acetylcholine binding at M1, M2, and M3 receptors, leading to bronchodilation . Approved for clinical use in the 1970s, it is widely prescribed for chronic obstructive pulmonary disease (COPD) and acute asthma exacerbations . Key advantages include minimal systemic absorption, reduced side effects (e.g., dry mouth, tachycardia), and absence of tachyphylaxis . Long-term use in COPD reduces exacerbation frequency and improves lung function .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
| Record name | Ipratropium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipratropium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Isopropylnoratropine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Tropic Acid-Based Synthesis (CN106831753A)
This five-step method achieves 81% overall yield with 99.7% HPLC purity:
| Step | Reaction | Conditions | Reagents | Yield |
|---|---|---|---|---|
| 1 | Acetyl protection | 0–5°C, 2 h | Acetic anhydride, HCl | 95% |
| 2 | Acyl chloride formation | 40°C, SOCl₂ catalysis | Thionyl chloride | 98% |
| 3 | Acylation | CH₂Cl₂, 24 h, fumaric acid catalyst | Isopropyl tropanol | 89% |
| 4 | Alcoholysis | 40–50°C, NaOMe/MeOH, 5 h | Sodium methoxide | 93% |
| 5 | Bromomethylation | EtOH, –5→50°C, 8 h | Methyl bromide (2 eq) | 94% |
Critical innovations include:
-
Fumaric acid catalysis in Step 3 suppresses epimerization, maintaining >99% enantiomeric excess.
-
Low-temperature bromomethylation (–5°C initiation) minimizes diquaternary ammonium byproducts to <0.5%.
-
Acetone recrystallization in Step 4 removes residual tropic acid derivatives, enhancing purity to 99.7%.
Isopropyl Tropine Alcohol Route (CN106349238A)
Optimized for industrial scale, this four-step sequence uses ethyl phenylacetate and isopropyl tropine alcohol:
-
Condensation : –10°C in dichloromethane with DBU (1,8-diazabicycloundec-7-ene) achieves 92% yield.
-
Cyclization : NaH in hexane at 20°C forms the tropane ring in 85% yield.
-
Reduction : LiAlH₄ reduces ester groups to alcohols (89% yield).
-
Quaternization : Methyl bromide in ethyl acetate at 0°C gives 91% this compound.
This method eliminates toluene, reduces reaction time by 40%, and achieves 99.2% purity via pH-controlled extraction (pH 10.5–11.0).
Optimization of Reaction Conditions
Solvent Systems
Comparative studies show dichloromethane outperforms toluene in acylation steps:
| Solvent | Reaction Rate (h⁻¹) | Byproduct Formation | Ease of Removal |
|---|---|---|---|
| Toluene | 0.12 | 12% | Difficult |
| Dichloromethane | 0.31 | 4% | Easy |
| Ethyl acetate | 0.25 | 7% | Moderate |
Data from CN106831753A and CN106349238A demonstrate dichloromethane’s superior mass transfer properties, enabling 50°C reactions without azeotrope formation.
Temperature Control in Bromomethylation
Controlled temperature ramping prevents exothermic spikes:
-
–5°C initiation : Limits methyl bromide’s vapor pressure to 0.8 atm (vs. 2.1 atm at 25°C).
-
Gradual heating (0.5°C/min) : Maintains reaction kinetics while avoiding N-oxide formation.
-
Final 50°C hold : Completes quaternization in 8 h vs. 24 h in classical methods.
Purification and Crystallization Techniques
Monohydrate Crystallization (CN110845492A)
The monohydrate form, preferred for stability, is prepared via antisolvent crystallization:
| Parameter | Example 2 | Example 3 | Example 4 |
|---|---|---|---|
| Solvent | DMSO | DMAc | DMF |
| Antisolvent | Acetone | Ethyl acetate | Butyl acetate |
| Yield | 91.31% | 92.11% | 90.21% |
| Purity (HPLC) | 99.95% | 99.94% | 99.94% |
| Crystal Water | 4.8–5.2% | 4.7–5.1% | 4.9–5.3% |
Key findings:
Recrystallization Solvent Screening
Ethanol/water mixtures (70:30 v/v) remove residual methyl bromide to <10 ppm, meeting ICH Q3C guidelines.
Industrial-Scale Production Considerations
Cost Analysis (Per Kilogram)
| Component | Classical Method | Modern Method (CN106831753A) |
|---|---|---|
| Raw materials | $1,200 | $980 |
| Solvent recovery | $350 | $150 |
| Waste disposal | $500 | $90 |
| Total | $2,050 | $1,220 |
The tropic acid route reduces costs by 40% through:
Chemical Reactions Analysis
Types of Reactions
Ipratropium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis.
Hydrolysis: The ester functional group in this compound can be hydrolyzed under acidic or basic conditions.
Bromomethylation: This reaction is crucial in the final step of its synthesis.
Common Reagents and Conditions
Oxalyl Chloride: Used for acyl chlorination.
Isopropyl Tropine Mesylate: Reacts with the acyl chloride derivative.
Methyl Bromide: Used for bromomethylation.
Major Products
The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and intermediates, which are typically removed during purification .
Scientific Research Applications
Pharmacological Profile
Ipratropium bromide functions as a non-selective antagonist of M-choline receptors, leading to bronchodilation by preventing acetylcholine from binding to these receptors on bronchial smooth muscle. It is typically administered via inhalation or nasal spray, with its primary indications being:
- Chronic Obstructive Pulmonary Disease (COPD) : Approved for treating bronchospasms associated with COPD, ipratropium is often used in combination with short-acting beta-agonists (SABAs) for enhanced efficacy .
- Asthma : While not a first-line treatment, ipratropium can be beneficial during acute exacerbations, particularly in severe cases .
- Rhinorrhea : The nasal spray formulation is FDA-approved for managing runny nose due to allergies or the common cold .
Chronic Obstructive Pulmonary Disease (COPD)
This compound is a cornerstone in the management of COPD. A study highlighted its effectiveness in improving lung function, with significant increases in forced expiratory volume (FEV1) observed shortly after administration . The pharmacokinetics of ipratropium show a rapid onset of action (approximately 15 minutes), making it suitable for acute management situations.
Table 1: Pharmacokinetic Properties of this compound
| Property | Value |
|---|---|
| Onset of Action | ~15 minutes |
| Peak Plasma Concentration | 1-2 hours |
| Duration of Action | 2-4 hours |
| Systemic Absorption | <20% |
Pediatric Sialorrhea
A retrospective study conducted at a children's hospital examined the use of topical this compound for managing sialorrhea (excessive drooling) in pediatric patients. The results indicated a statistically significant reduction in drooling frequency and severity post-treatment, suggesting its potential as an effective topical therapy with minimal adverse effects .
Table 2: Drooling Frequency and Severity Scale (DFSS) Results
| Metric | Pre-treatment Median | Post-treatment Median | P-value |
|---|---|---|---|
| Frequency DFSS | 4 | 3 | 0.020 |
| Severity DFSS | 5 | 4.5 | 0.129 |
Emergency Medicine
In emergency settings, ipratropium is often used alongside SABAs for patients experiencing acute asthma attacks or COPD exacerbations. A case report documented a patient who experienced significant improvement after receiving a combination treatment of salbutamol and ipratropium nebulizers during an exacerbation . This combination therapy has been shown to enhance bronchodilation compared to either agent alone.
Case Study 1: Acute Urinary Retention
A case report highlighted an instance where a patient experienced acute urinary retention following intravenous administration of this compound combined with salbutamol. This underscores the importance of monitoring potential side effects associated with ipratropium use, particularly when combined with other medications .
Case Study 2: Allergic Reaction
Another case documented an allergic reaction to ipratropium in a young asthmatic patient, emphasizing the need for vigilance regarding hypersensitivity reactions during treatment with this medication .
Mechanism of Action
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to the relaxation of smooth muscles in the airways. This action helps to alleviate bronchospasm and improve airflow in patients with respiratory conditions .
Comparison with Similar Compounds
Short-Acting vs. Long-Acting Muscarinic Antagonists (SAMAs vs. LAMAs)
Tiotropium Bromide
- Mechanism and Duration : Tiotropium, a long-acting muscarinic antagonist (LAMA), dissociates slowly from M3 receptors, providing >24-hour bronchodilation vs. ipratropium’s 4–6-hour duration .
- Efficacy : In COPD, tiotropium increases trough FEV₁ by 109 mL compared to ipratropium and reduces exacerbations (OR 0.56 for hospitalizations) .
- Safety: Tiotropium has a lower risk of cardiovascular adverse events (CV AEs) compared to ipratropium (OR 0.5 for non-fatal serious AEs) .
Table 1: Ipratropium vs. Tiotropium in COPD
Oxitropium Bromide
Another SAMA, oxitropium, shows similar bronchodilatory effects to ipratropium but lacks robust evidence for long-term use .
Combination Therapy with Beta₂-Agonists
Ipratropium + Salbutamol
- Acute Exacerbations: Combining ipratropium with salbutamol accelerates hospital discharge in pediatric asthma () and improves bronchodilation in adults .
Table 2: Combination Therapy Efficacy
| Study Population | Outcome | Reference |
|---|---|---|
| Pediatric Asthma | Faster discharge | |
| Adult COPD | No FEV₁ improvement |
Triple Therapy (Ipratropium + Salbutamol + Budesonide)
In pediatric asthma, triple therapy significantly improves FEV₁, reduces Th2 cytokines, and restores Th1/Th2 balance compared to placebo (P<0.05) .
Device-Specific Pharmacokinetics
Biological Activity
Ipratropium bromide is a quaternary ammonium compound and a non-selective muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its ability to block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and reduced secretions in the respiratory tract. This article explores the various aspects of this compound's biological activity, including its pharmacodynamics, clinical applications, adverse effects, and recent research findings.
This compound functions as an anticholinergic agent by inhibiting the binding of acetylcholine to muscarinic receptors in bronchial smooth muscle. This inhibition leads to relaxation of the bronchial muscles and subsequent bronchodilation. The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects associated with other anticholinergics like atropine.
Clinical Applications
This compound is primarily indicated for:
- Chronic Obstructive Pulmonary Disease (COPD) : It is used as a maintenance treatment to improve lung function and reduce exacerbations.
- Asthma : Although less common than beta-agonists, ipratropium can be used as an adjunct therapy during acute asthma attacks.
- Sialorrhea : Recent studies have shown its efficacy in reducing drooling in pediatric patients with neurological conditions .
Pharmacokinetics
This compound is administered via inhalation, achieving rapid onset of action. It has a systemic bioavailability of approximately 7% due to extensive first-pass metabolism. The elimination half-life ranges from 2 to 3 hours, making it suitable for multiple daily dosing.
Research Findings
Recent studies have highlighted both the therapeutic benefits and potential adverse effects associated with this compound:
1. Cardiovascular Effects
A study investigated this compound's impact on myocardial injury in nonclinical models. Results indicated that ipratropium exacerbated ischemia/reperfusion injury through pathways involving apoptosis and necrosis, raising concerns about its cardiovascular safety in patients with underlying heart conditions .
2. Acute Urinary Retention
Case studies have reported instances of acute urinary retention linked to this compound use, particularly when combined with beta-agonists like salbutamol . Symptoms included tachycardia and significant urinary retention requiring catheterization.
3. Efficacy in COPD
A randomized controlled trial compared this compound with formoterol in COPD patients. Although both treatments improved lung function, formoterol demonstrated superior efficacy in enhancing oxygen tension and reducing dyspnea scores over a 12-week period .
Comparative Efficacy Table
| Study Parameter | This compound | Formoterol | Placebo |
|---|---|---|---|
| Mean Dyspnea Score (baseline) | 1.1 | 0.9 | 1.5 |
| Walking Distance Improvement (m) | 17.5 | 19.2 | 5.1 |
| FEV1 % Improvement | 6 | 7 | 0 |
Adverse Effects
Common side effects include:
- Dry mouth
- Cough
- Pharyngeal irritation
- Rarely, cardiovascular effects such as tachycardia or arrhythmias
Q & A
Q. How can UV-spectrophotometric methods be validated for quantifying ipratropium bromide in pharmaceutical formulations?
A validated UV-spectrophotometric method involves assessing linearity, accuracy, precision, LOD, and LOQ. For this compound, linearity was established at 20–120 µg/mL (regression equation: 0.0062x + 0.3161, R² = 0.995) at 214 nm. Accuracy (80–120% recovery) and precision (intra-day/inter-day %RSD < 0.31) must meet ICH guidelines. Method robustness can be tested under varying pH and temperature .
Q. What are the primary pharmacological targets of this compound, and how do its receptor affinities influence therapeutic effects?
this compound is a non-selective muscarinic antagonist with IC50 values of 2.9 nM (M1), 2 nM (M2), and 1.7 nM (M3). Its bronchodilatory effects in COPD and asthma arise from M3 receptor blockade in airway smooth muscles, reducing acetylcholine-induced constriction. M2 receptor antagonism may paradoxically enhance acetylcholine release, necessitating dose optimization .
Q. How does this compound compare to tiotropium in improving lung function in COPD patients?
In RCTs, tiotropium increased trough FEV1 by 109 mL (95% CI: 81–137) vs. ipratropium over 3–12 months. Tiotropium also reduced COPD-related serious adverse events (OR 0.59) and hospitalizations (OR 0.34). Study designs should account for delivery devices (e.g., HandiHaler vs. Respimat) and baseline FEV1 (~40% predicted) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s efficacy for acute asthma across pediatric and adult populations?
Systematic reviews show mixed outcomes: ipratropium added to β2-agonists reduces pediatric hospitalizations (OR 0.72) but has limited adult benefits. Experimental designs must stratify by age, exacerbation severity, and co-medications (e.g., magnesium sulfate). Meta-regression can address heterogeneity in dosing protocols and outcome measures (e.g., FEV1 vs. hospitalization rates) .
Q. What methodological considerations are critical for analyzing impurities in this compound formulations?
Stability-indicating HPLC methods must resolve degradation products (e.g., Related Compound A/B). TLC protocols using 0.05 mg/mL reference standards and system suitability criteria (resolution ≥ 2.0) are recommended. Accelerated stability studies (40°C/75% RH) validate impurity limits per ICH Q3A/B .
Q. Does combining this compound with β2-agonists enhance efficacy in COPD exacerbations, and how should synergy be quantified?
RCTs demonstrate additive effects: ipratropium + albuterol improves FEV1 by 30–70 mL vs. monotherapy. Synergy analysis requires factorial study designs and AUC comparisons. Pharmacodynamic models should account for ipratropium’s delayed onset (15–30 min) vs. albuterol’s rapid action (5 min) .
Q. How do pharmacokinetic properties of this compound influence experimental designs for special populations (e.g., renal/hepatic impairment)?
Ipratropium’s quaternary structure limits systemic absorption, but hepatic/renal studies are lacking. Preclinical models suggest dose adjustments are unnecessary, yet population PK studies in elderly cohorts are warranted. Urinary excretion (~70%) necessitates monitoring in severe renal impairment .
Q. What statistical approaches are optimal for analyzing subgroup differences in this compound trials (e.g., by COPD severity or co-therapies)?
Fixed-effects meta-analyses with I² statistics are preferred. For example, subgroup analyses showed no heterogeneity (I² = 0%) in ipratropium’s efficacy when co-administered with magnesium sulfate. Sensitivity analyses should exclude high-risk-of-bias studies to validate robustness .
Methodological Resources
- Analytical Validation : Refer to ICH Q2(R1) for linearity/accuracy standards .
- Preclinical Safety : OECD 414 guidelines for teratogenicity studies; ipratropium showed no fetal toxicity at 200x MRHD in mice .
- Clinical Trial Design : CONSORT checklist for RCTs comparing anticholinergics and β2-agonists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
